![molecular formula C20H31NO2S B14321579 2-Butyl-4-[(4-methylbenzene-1-sulfonyl)methyl]octanenitrile CAS No. 112033-21-3](/img/structure/B14321579.png)
2-Butyl-4-[(4-methylbenzene-1-sulfonyl)methyl]octanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-4-[(4-methylbenzene-1-sulfonyl)methyl]octanenitrile is an organic compound that features a complex structure with both aliphatic and aromatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-4-[(4-methylbenzene-1-sulfonyl)methyl]octanenitrile typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the alkylation of a benzene derivative followed by sulfonylation and nitrile formation. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to optimize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, are common to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyl-4-[(4-methylbenzene-1-sulfonyl)methyl]octanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Butyl-4-[(4-methylbenzene-1-sulfonyl)methyl]octanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-Butyl-4-[(4-methylbenzene-1-sulfonyl)methyl]octanenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s overall bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Butyl-4-ethyl-2-methylbenzene
- 1-Methyl-4-butylbenzene
- 1-Methyl-4-(2-butyl)benzene
Uniqueness
Compared to these similar compounds, 2-Butyl-4-[(4-methylbenzene-1-sulfonyl)methyl]octanenitrile is unique due to the presence of both a sulfonyl group and a nitrile group, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wider range of chemical reactions and interactions, making it valuable for various applications.
Propriétés
Numéro CAS |
112033-21-3 |
|---|---|
Formule moléculaire |
C20H31NO2S |
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
2-butyl-4-[(4-methylphenyl)sulfonylmethyl]octanenitrile |
InChI |
InChI=1S/C20H31NO2S/c1-4-6-8-18(15-21)14-19(9-7-5-2)16-24(22,23)20-12-10-17(3)11-13-20/h10-13,18-19H,4-9,14,16H2,1-3H3 |
Clé InChI |
QBGAZCIVRHVLDY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC(CCCC)C#N)CS(=O)(=O)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


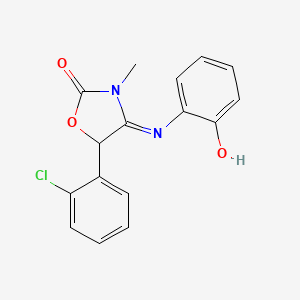
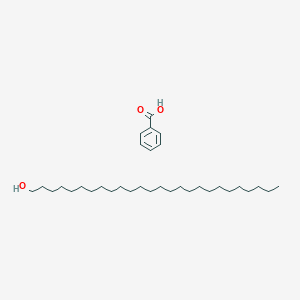
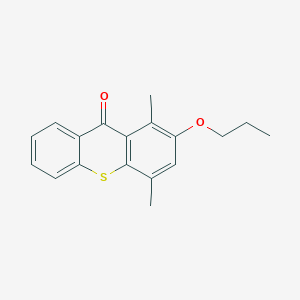
![2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine](/img/structure/B14321509.png)
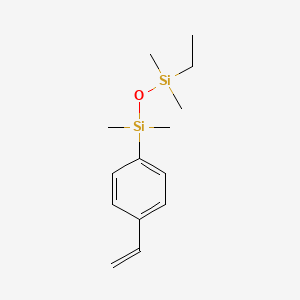

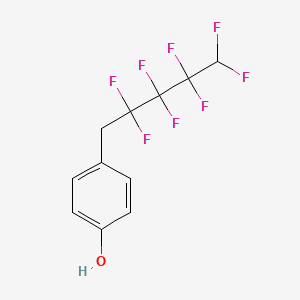
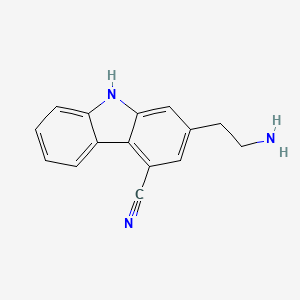
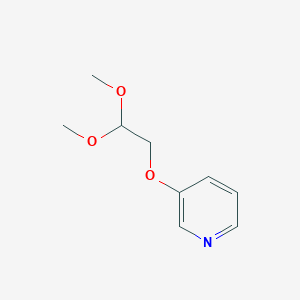
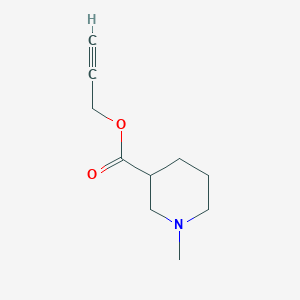


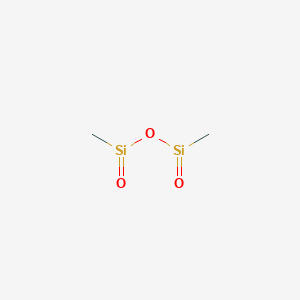
![Bicyclo[7.2.0]undecan-5-one, 6,10,10-trimethyl-2-methylene-](/img/structure/B14321572.png)
